3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-27-17-9-5-6-14-12-18(28-20(14)17)16-13-29-21(22-16)23-19(24)10-11-30(25,26)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIJOMKAGXTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent sulfonylation.
Benzofuran Synthesis: Benzofuran derivatives can be synthesized through various methods, including the Perkin reaction, McMurry reaction, and cyclization of o-(1-alkynyl)anisoles.
Thiazole Synthesis: Thiazole rings are often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling and Sulfonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Features :
- Benzenesulfonyl group : Enhances electron-withdrawing properties and influences solubility .
- Thiazole ring: A heterocyclic scaffold known for metabolic stability and diverse pharmacological activities .
Synthetic Pathway :
While direct synthesis details are unavailable, convergent strategies similar to those in may apply. This involves coupling a bromo-propanamide electrophile (e.g., 3-bromo-N-thiazol-2-ylpropanamide) with a benzofuran-containing thiazole nucleophile .
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Substituent Effects on Bioactivity and Physicochemistry
Electron-Withdrawing Groups :
- Aromatic Substituents: The 7-methoxybenzofuran in the target compound likely improves membrane permeability over phenyl or pyridinyl groups due to increased lipophilicity .
Thiazole Modifications :
Computational and Spectral Insights
InChIKey/LogP :
NMR/IR Profiles :
Biological Activity
3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure combining a benzofuran moiety with a thiazole and a sulfonamide group. This structural diversity may contribute to its varied biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.42 g/mol |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The benzofuran ring may facilitate hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding with target proteins. The sulfonamide group likely enhances binding affinity through electrostatic interactions.
Anticancer Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to induce apoptosis in cancer cell lines by affecting tubulin polymerization, leading to G₂/M cell-cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
Antimicrobial Activity
Emerging data indicate that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
- Anticancer Efficacy : A study demonstrated that a related benzofuran compound significantly suppressed the viability of hepatocellular carcinoma (HCC) cells through the downregulation of integrin α7 and modulation of p53 signaling pathways . This suggests that similar mechanisms may be applicable to 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide.
- Anti-inflammatory Activity : In vitro assays have shown that compounds with similar structures can reduce the expression of inflammatory markers in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. Example Table :
| Analog | Substituent (Benzofuran) | IC50 (μM) | Notes |
|---|---|---|---|
| 1 | 7-OCH3 | 0.45 | Parent compound |
| 2 | 5-OCH3 | 1.2 | Reduced activity |
| 3 | Benzenesulfonyl-Cl | 0.32 | Enhanced potency |
Such studies reveal critical pharmacophores and guide lead optimization .
Advanced: How can researchers resolve contradictions in biological data across different assay systems?
Answer:
Contradictions (e.g., high potency in enzyme assays vs. low cellular activity) may arise from:
- Membrane permeability issues : Assess logP values (e.g., octanol/water partitioning).
- Metabolic instability : Perform liver microsome assays to evaluate CYP450-mediated degradation.
- Off-target effects : Use proteome-wide profiling (e.g., affinity chromatography-MS).
Case Study : If cellular activity is lower than expected, introduce prodrug strategies (e.g., esterification of –OH groups) or optimize formulation (nanoparticle encapsulation) .
Advanced: What computational methods predict binding modes and pharmacokinetic properties?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., benzofuran stacking with aromatic residues).
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30), CYP inhibition, and blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
